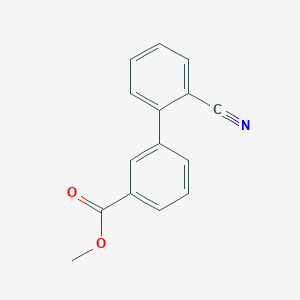

Methyl 3-(2-cyanophenyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-(2-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXNZJLIYUWQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362634 | |

| Record name | Methyl 3-(2-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-65-3 | |

| Record name | Methyl 2′-cyano[1,1′-biphenyl]-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-(2-cyanophenyl)benzoate via Palladium-Catalyzed Cross-Coupling

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthesis pathway for Methyl 3-(2-cyanophenyl)benzoate, a valuable biphenyl derivative for research and development in pharmaceuticals and materials science. The biphenyl scaffold is a privileged structure in medicinal chemistry, often associated with significant biological activity.[1][2] The core of this guide focuses on the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] We will dissect the reaction mechanism, provide a detailed, field-proven experimental protocol, and explain the critical causality behind the selection of reagents and conditions. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling a reproducible and high-yield synthesis.

Introduction: The Significance of Biphenyl Scaffolds and Synthetic Strategy

Biaryl structures are fundamental motifs in a vast array of functional molecules, from liquid crystals to potent pharmaceuticals.[2] Their conformational flexibility and ability to present functional groups in a defined three-dimensional space make them ideal for interacting with biological targets. This compound is a key synthetic intermediate, incorporating both an electron-withdrawing cyano group and a methyl ester, which can be further functionalized.

The construction of the C(sp²)-C(sp²) bond linking the two aryl rings is the central challenge in synthesizing this molecule. While several methods exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the preeminent strategy.[3] Its advantages include:

-

Mild Reaction Conditions: Typically requiring moderate temperatures, which preserves sensitive functional groups.

-

High Functional Group Tolerance: The reaction is compatible with a wide variety of functional groups, such as esters and nitriles, obviating the need for extensive protecting group chemistry.[2]

-

Commercial Availability of Reagents: Boronic acids are generally stable, easy to handle, and widely available commercially.

-

High Yields and Selectivity: The reaction is known for its efficiency and reliability.[2]

This guide will focus exclusively on the Suzuki-Miyaura pathway, coupling Methyl 3-bromobenzoate with (2-cyanophenyl)boronic acid, a direct and highly effective route to the target molecule.

Core Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The selected pathway involves the palladium-catalyzed reaction between an aryl halide (Methyl 3-bromobenzoate) and an arylboronic acid ((2-cyanophenyl)boronic acid). The choice of an aryl bromide as the electrophile offers an optimal balance of high reactivity and stability.[2]

Overall Reaction Scheme

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Mechanism Deep Dive: The Palladium Catalytic Cycle

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The entire process can be understood through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically complexed with phosphine ligands. This complex reacts with the aryl halide (Methyl 3-bromobenzoate), inserting the palladium atom into the carbon-bromine bond. This step oxidizes palladium from Pd(0) to a square planar Pd(II) species.

-

Transmetalation: The arylboronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its aryl group (the 2-cyanophenyl group) to the Pd(II) complex, displacing the bromide ligand. This is the key C-C bond-forming precursor step.

-

Reductive Elimination: The two aryl groups (the methyl benzoate and cyanophenyl moieties) are now bound to the same palladium center. They couple and are expelled from the coordination sphere as the final biphenyl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol & Workflow

This protocol is designed as a self-validating system. Each step is chosen to ensure optimal conditions for the reaction and a straightforward purification process.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Methyl 3-bromobenzoate | 215.04 | 1.00 g | 4.65 | Limiting Reagent |

| (2-cyanophenyl)boronic acid | 146.94 | 0.82 g | 5.58 | 1.2 equivalents |

| Pd(PPh₃)₄ | 1155.56 | 0.27 g | 0.23 | 5 mol% |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.93 g | 13.95 | 3.0 equivalents |

| Toluene | - | 20 mL | - | Anhydrous |

| Deionized Water | - | 5 mL | - | Degassed |

| Ethyl Acetate | - | ~100 mL | - | For extraction |

| Brine (Saturated NaCl) | - | ~30 mL | - | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | q.s. | - | For drying |

| Silica Gel | - | - | - | For chromatography |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromobenzoate (1.00 g, 4.65 mmol), (2-cyanophenyl)boronic acid (0.82 g, 5.58 mmol), potassium carbonate (1.93 g, 13.95 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol).

-

Inerting: Seal the flask with a septum and purge the system with dry nitrogen or argon gas for at least 10 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Using syringes, add anhydrous toluene (20 mL) and degassed deionized water (5 mL). The solvents should be degassed beforehand by bubbling with nitrogen for 15-20 minutes.

-

Reaction Execution: Lower the flask into an oil bath preheated to 80 °C. Stir the biphasic mixture vigorously to ensure effective mixing. Allow the reaction to proceed for 12-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aryl bromide.

-

Aqueous Work-up: After the reaction is complete (as determined by TLC), cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (25 mL each). Combine all organic layers and wash once with brine (30 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is typically effective for eluting the product and separating it from non-polar impurities and baseline catalyst residue. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.

Scientific Rationale and Process Validation

-

Catalyst System: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a highly reliable and commercially available air-stable Pd(0) source. It serves as a precatalyst that readily releases the active Pd(0)L₂ species in solution, initiating the catalytic cycle without needing a separate reduction step.[5]

-

Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is essential. Its primary role is to react with the boronic acid to form a more nucleophilic boronate anion ([Ar-B(OH)₃]⁻), which is the active species in the transmetalation step. The use of 3 equivalents ensures the reaction goes to completion.

-

Solvent System: The biphasic toluene/water system is a classic choice for Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst complex, while water dissolves the inorganic base and byproducts, facilitating the reaction at the interface.[6]

-

Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which would render it inactive. Maintaining a nitrogen or argon atmosphere is non-negotiable for achieving high yields and reproducibility.

-

Equivalents of Boronic Acid: Using a slight excess (1.2 eq) of the boronic acid helps to drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions.

Alternative Synthetic Considerations

While the Suzuki-Miyaura coupling is the recommended primary route, it is valuable for a senior scientist to understand alternative strategies. A plausible, albeit more complex, alternative would be a late-stage cyanation using a Sandmeyer reaction .[7]

This approach would involve:

-

Initial Coupling: A Suzuki coupling between Methyl 3-bromobenzoate and (2-aminophenyl)boronic acid to form Methyl 3-(2-aminophenyl)benzoate.

-

Diazotization: Conversion of the primary amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[8]

-

Cyanation: Displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) cyanide salt (CuCN).[9][8]

This pathway is significantly more hazardous due to the use of toxic cyanide salts and the potentially unstable nature of diazonium intermediates. Therefore, the Suzuki-Miyaura reaction with (2-cyanophenyl)boronic acid remains the superior choice for its safety, efficiency, and simplicity.

References

-

Sandmeyer Reaction - SynArchive. Available at: [Link]

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media . Organic Letters, 17(1), 202–205. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Sandmeyer reaction - L.S.College, Muzaffarpur. Available at: [Link]

-

Sundermeier, M., Mutyala, S., Zapf, A., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives . Chemistry – A European Journal, 9(9), 1828-1836. Available at: [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides . Journal of the American Chemical Society, 132(43), 15914–15917. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

-

Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules - ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to the Synthesis of Methyl 2'-Cyano-[1,1'-biphenyl]-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals, particularly sartan-based antihypertensive drugs. This guide provides a comprehensive technical overview of its synthesis, with a primary focus on the robust and widely adopted Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, offer detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. This document is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, providing the necessary insights for successful and optimized synthesis of this key biphenyl scaffold.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid yet tunable nature allows for the precise spatial orientation of functional groups, which is often critical for effective interaction with biological targets. Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate, in particular, serves as a key building block for angiotensin II receptor blockers (ARBs), a class of drugs widely prescribed for hypertension and related cardiovascular conditions.

The strategic placement of the cyano and methyl carboxylate groups on the biphenyl rings makes this molecule an ideal precursor for the elaboration into more complex drug molecules. Therefore, a reliable and scalable synthesis is of paramount importance for the pharmaceutical industry.

The Synthetic Strategy of Choice: The Suzuki-Miyaura Coupling

Among the various methods for constructing biaryl compounds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and versatile.[1] First reported by Akira Suzuki in 1979, this reaction has become a cornerstone of modern organic synthesis, earning Suzuki a share of the 2010 Nobel Prize in Chemistry.[2] The reaction facilitates the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide.[3]

The key advantages of the Suzuki coupling for this application include:

-

Mild Reaction Conditions: The reaction typically proceeds under relatively gentle conditions, preserving sensitive functional groups on the substrates.[3]

-

High Functional Group Tolerance: A wide variety of functional groups are compatible with the reaction conditions, minimizing the need for protecting group strategies.

-

Commercial Availability of Reagents: The starting materials, boronic acids and aryl halides, are readily available from commercial suppliers.

-

Low Toxicity of Boron Byproducts: The boron-containing byproducts are generally non-toxic and easily removed during workup.[3]

The general scheme for the synthesis of methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate via the Suzuki reaction is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura coupling.

Deep Dive: The Catalytic Cycle of the Suzuki-Miyaura Reaction

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The three key steps are: oxidative addition, transmetalation, and reductive elimination.[3]

Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.

3.1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (methyl 3-bromobenzoate) to a palladium(0) complex.[3] This is often the rate-determining step.[3] The palladium inserts into the carbon-halogen bond, resulting in a palladium(II) species.[4] The reactivity of the halide follows the order I > Br > Cl.[5] While aryl bromides are commonly used, recent advances in ligand design have enabled the efficient use of more cost-effective aryl chlorides.[6]

3.2. Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (2-cyanophenylboronic acid) to the palladium(II) complex.[2] A base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic boronate species.[7][8] The choice of base can significantly impact the reaction rate and yield.[8] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[8]

3.3. Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated to form the desired biphenyl product.[4] This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9] The nature of the phosphine ligands on the palladium catalyst can influence the rate of this step.[2]

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis of methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate. The quantities and conditions are provided as a robust starting point, but may require optimization depending on the specific laboratory setup and reagent purity.

4.1. Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (example) | Moles (mmol) | Equivalents |

| Methyl 3-bromobenzoate | 618-89-3 | 215.04 | 2.15 g | 10.0 | 1.0 |

| 2-Cyanophenylboronic acid | 13877-99-1 | 146.94 | 1.76 g | 12.0 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.23 g | 0.2 | 0.02 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20.0 | 2.0 |

| Toluene | 108-88-3 | 92.14 | 50 mL | - | - |

| Water (degassed) | 7732-18-5 | 18.02 | 10 mL | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | - |

| Brine | - | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - | - |

4.2. Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (2.15 g, 10.0 mmol), 2-cyanophenylboronic acid (1.76 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add toluene (50 mL) and degassed water (10 mL) to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate as a white solid.

4.3. Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess purity.

Causality Behind Experimental Choices: A Deeper Look

-

Choice of Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for Suzuki couplings.[10] Other palladium sources, such as palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand, can also be employed.[7] The choice of ligand is critical, with bulky and electron-rich phosphines often enhancing catalytic activity, especially for less reactive aryl chlorides.[6]

-

The Role of the Base: As mentioned, the base is essential for activating the boronic acid.[8] Potassium carbonate is a cost-effective and generally effective base.[10] In cases of base-sensitive functional groups, milder bases like potassium fluoride (KF) can be used.[7] The stoichiometry of the base is also important; typically, 2-3 equivalents are used to ensure complete activation and to neutralize any acidic byproducts.

-

Solvent System: A two-phase solvent system, such as toluene and water, is often employed.[10] This allows for the dissolution of both the organic substrates and the inorganic base. The use of degassed water is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Inert Atmosphere: The exclusion of oxygen is critical for the stability of the Pd(0) catalyst.[11] Thoroughly degassing the solvents and maintaining an inert atmosphere throughout the reaction is essential for achieving high yields.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere; Ineffective base; Poor quality reagents. | Ensure the palladium catalyst is fresh and properly stored. Thoroughly degas solvents and maintain a positive pressure of inert gas. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Use freshly purified reagents. |

| Incomplete Reaction | Insufficient reaction time or temperature; Catalyst deactivation. | Increase reaction time and/or temperature. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst. |

| Side Product Formation | Homocoupling of the boronic acid; Protodeborylation (loss of the boronic acid group). | Use a slight excess of the boronic acid. Ensure the base is added correctly and is of good quality. For sterically hindered substrates, consider using more specialized ligands and anhydrous conditions to minimize protodeborylation.[12] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of this important pharmaceutical intermediate. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and insights into the critical factors that govern the success of the reaction. With this knowledge, scientists and drug development professionals are well-equipped to tackle the synthesis of this and other valuable biphenyl compounds.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Amatore, C.; Jutand, A.; Le Duc, G. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 2011, 133(41), 16552-16555. Available from: [Link]

- B. M. Trost, Ed., Comprehensive Organic Synthesis (Pergamon Press, Oxford, 1991), vol. 3, pp. 435–519.

-

BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

-

de Souza, A. L. F.; da Silva, J. L. F.; de Souza, R. O. M. A. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 2014, 9(5), 1345-1350. Available from: [Link]

-

Hughes, D. L. Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 2003, 68(13), 5193-5201. Available from: [Link]

-

Chemistry LibreTexts. Palladium catalyzed couplings. Available from: [Link]

-

Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

-

Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999, 121(41), 9550-9561. Available from: [Link]

-

Magano, J.; Dunetz, J. R. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Applied Organometallic Chemistry, 2012, 26(1), 2-19. Available from: [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate (CAS 168618-65-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate, a key chemical intermediate with significant potential in pharmaceutical research and development. Drawing upon established synthetic methodologies, analytical principles, and its contextual application in medicinal chemistry, this document serves as a detailed resource for professionals engaged in the design and synthesis of novel therapeutic agents.

Core Chemical Identity and Physicochemical Properties

Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate, identified by the CAS number 168618-65-3, is a biphenyl derivative characterized by the presence of a cyano group at the 2'-position and a methyl carboxylate group at the 3-position. This specific arrangement of functional groups imparts distinct electronic and steric properties that are of considerable interest in the field of medicinal chemistry.

| Property | Value | Source |

| CAS Number | 168618-65-3 | |

| Molecular Formula | C₁₅H₁₁NO₂ | [1] |

| Molecular Weight | 237.26 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in a dry environment at room temperature | [1] |

| InChI Key | YDXNZJLIYUWQBJ-UHFFFAOYSA-N | [1] |

Strategic Importance in Drug Discovery and Development

The 2'-cyano-[1,1'-biphenyl] scaffold is a privileged structural motif in modern drug discovery. Its significance is underscored by its presence in several clinically important molecules and developmental candidates.

A Key Building Block for Angiotensin II Receptor Antagonists

The biphenyl scaffold is central to the pharmacophore of the "sartan" class of angiotensin II receptor antagonists, which are widely prescribed for the treatment of hypertension. The 2'-cyano group in related structures serves as a precursor to the tetrazole ring, a critical component for receptor binding and biological activity. For instance, intermediates like N-((2'-Cyano(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester are pivotal in the synthesis of drugs such as Valsartan.[2][3] The strategic placement of the cyano group allows for its conversion to the acidic tetrazole moiety late in the synthetic sequence.

Emerging Roles in Modulating Nuclear Receptors

Recent research has highlighted the utility of the 2-cyano-biphenyl moiety in the design of selective modulators for nuclear receptors. A notable example is the development of intestine-specific farnesoid X receptor (FXR) partial agonists for the potential treatment of nonalcoholic steatohepatitis (NASH).[4][5] In these molecules, the 2-cyano-biphenyl group plays a crucial role in achieving the desired potency and pharmacokinetic profile, demonstrating the versatility of this scaffold beyond its traditional applications.[4][5] The introduction of a cyano group can enhance binding affinity and modulate the electronic properties of the molecule, influencing its interaction with the target protein.[5]

Caption: Logical relationship of CAS 168618-65-3 in drug development.

Synthesis and Reactivity

Plausible Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

A highly probable and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate.

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Representative Experimental Protocol (Adapted from related syntheses):

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq.), 2-cyanophenylboronic acid (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Solvent and Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1), is added, followed by the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a specified period (e.g., 12-24 hours), with reaction progress monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate.

Reactivity of the Functional Groups

The chemical reactivity of this molecule is primarily dictated by its three functional groups: the cyano group, the methyl ester, and the biphenyl system.

-

Cyano Group: The nitrile functionality can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine. Most significantly in the context of drug discovery, it can undergo cycloaddition reactions, for example with azides, to form a tetrazole ring.

-

Methyl Ester: The ester group is susceptible to hydrolysis to the corresponding carboxylic acid. It can also undergo transesterification or be converted to an amide by reaction with an amine.

-

Biphenyl System: The aromatic rings can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing electron-withdrawing cyano and carboxylate groups.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate. A combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | A complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. A singlet in the upfield region (around δ 3.9 ppm) corresponding to the methyl ester protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon (typically δ 115-120 ppm), the ester carbonyl carbon (around δ 165-170 ppm), and the methyl ester carbon (around δ 52 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (237.26 g/mol ). Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2220-2240 cm⁻¹), the C=O stretch of the ester (around 1720-1740 cm⁻¹), and C-H and C=C stretching of the aromatic rings. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions, used to determine the purity of the compound. |

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][9]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate is a valuable chemical entity for researchers and professionals in drug development. Its structural features, particularly the 2'-cyano-biphenyl core, position it as a key intermediate in the synthesis of high-value pharmaceutical targets, including angiotensin II receptor antagonists and novel modulators of nuclear receptors. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is crucial for its effective application in the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

-

ResearchGate. (2019). Functional group transformations of β-cyano carboxylate derivatives 2b. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method for 2-cyano-4'-methylbiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2009125416A2 - Process for preparation of valsartan intermediate.

- Google Patents. (n.d.). CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl.

- Shim, S., et al. (2022). Discovery of (E)-3-(3-((2-Cyano-4'-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester, an Intestine-Specific, FXR Partial Agonist for the Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 65(14), 9974–10000.

- Vasin, V. A., et al. (2011). Methyl c-1-cyano-t-2-methylsulfonyl-3-phenylcyclopropanecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2604.

-

PubChem. (n.d.). N-((2'-Cyano(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester. Retrieved from [Link]

- Nunes, J. P. F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145.

- Google Patents. (n.d.). CN111393327A - Preparation method of valsartan intermediate.

- Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030–5035.

- Lee, J. H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936.

-

ResearchGate. (2022). Discovery of ( E )-3-(3-((2-Cyano-4′-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester, an Intestine-Specific, FXR Partial Agonist for the Treatment of Nonalcoholic Steatohepatitis. Retrieved from [Link]

Sources

- 1. Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate | C15H11NO2 | CID 2764426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CN111393327A - Preparation method of valsartan intermediate - Google Patents [patents.google.com]

- 4. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method for 2-cyano-4'-methylbiphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]

- 8. Synthesis of 2-Cyano-4'-methylbiphenyl | Semantic Scholar [semanticscholar.org]

- 9. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Molecular Structure of Methyl 3-(2-cyanophenyl)benzoate

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure and synthesis is paramount. This guide provides an in-depth exploration of Methyl 3-(2-cyanophenyl)benzoate, a biphenyl carboxylate of interest in medicinal and materials chemistry. We will delve into its synthesis, structural characterization through spectroscopic methods, and potential applications, offering insights grounded in established chemical principles.

Introduction to this compound

This compound, with the CAS Number 168618-65-3, is an organic compound featuring a biphenyl core structure. This class of compounds is of significant interest in pharmaceutical research due to the prevalence of the biphenyl moiety in a wide array of biologically active molecules. The structural rigidity and synthetic versatility of the biphenyl scaffold make it a privileged structure in the design of novel therapeutic agents.

This molecule, also known by its synonym methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate, possesses a molecular formula of C₁₅H₁₁NO₂ and a molecular weight of 237.26 g/mol . Its structure combines a methyl benzoate moiety with a cyanophenyl group, presenting multiple sites for potential chemical modification and interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate | [1] |

| CAS Number | 168618-65-3 | [1] |

| Molecular Formula | C₁₅H₁₁NO₂ | [1] |

| Molecular Weight | 237.26 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | N/A |

Synthesis of this compound via Suzuki-Miyaura Coupling

The construction of the biaryl bond in this compound is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and broad functional group tolerance.

The logical synthetic approach involves the coupling of a boronic acid (or its ester derivative) with a halide. In this case, the most direct route is the reaction between methyl 3-bromobenzoate and (2-cyanophenyl)boronic acid .

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of biphenyl compounds via Suzuki-Miyaura coupling and is adapted for the synthesis of this compound.

Materials:

-

Methyl 3-bromobenzoate

-

(2-Cyanophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq.), (2-cyanophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add toluene and water in a 4:1 ratio. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Structural Elucidation and Spectroscopic Characterization

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the predicted spectroscopic data based on the known effects of the constituent functional groups.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The biphenyl core will exhibit complex splitting patterns in the aromatic region (typically δ 7.0-8.5 ppm).

-

Methyl Protons (-OCH₃): A singlet peak is anticipated around δ 3.9 ppm.

-

Aromatic Protons: The eight aromatic protons will appear as a series of multiplets due to complex spin-spin coupling. Protons ortho to the ester and cyano groups will be the most deshielded.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbon (C=O): A peak is expected in the range of δ 165-170 ppm.

-

Nitrile Carbon (C≡N): A signal for the nitrile carbon is anticipated around δ 115-120 ppm.

-

Aromatic Carbons: The twelve aromatic carbons will resonate in the region of δ 120-145 ppm. The quaternary carbons of the biphenyl linkage will have distinct chemical shifts.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear around δ 52 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band will be present around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Strong bands corresponding to the C-O stretching vibrations of the ester group will appear in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Weak to medium bands will be observed above 3000 cm⁻¹.

-

Aromatic C=C Bending: Several bands of varying intensity will be present in the 1400-1600 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the following:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 237, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 206.

-

Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 178.

-

Fragmentation of the biphenyl core, leading to characteristic aromatic fragments.

-

Summary of Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Singlet at ~3.9 ppm (3H, -OCH₃); Multiplets at ~7.0-8.5 ppm (8H, Ar-H) |

| ¹³C NMR | ~166 ppm (C=O); ~118 ppm (C≡N); ~120-145 ppm (Ar-C); ~52 ppm (-OCH₃) |

| IR (cm⁻¹) | ~2230 (C≡N); ~1730 (C=O); ~1250, 1100 (C-O); >3000 (Ar C-H) |

| MS (m/z) | 237 (M⁺), 206, 178 |

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs suggest several areas of potential utility, particularly in drug discovery and materials science.

-

Medicinal Chemistry: The biphenyl scaffold is a key component of numerous approved drugs. The presence of the cyano and ester groups provides handles for further chemical elaboration to generate libraries of compounds for screening against various biological targets, including enzymes and receptors. Biphenyl carboxylic acid derivatives have been explored for their potential as anti-inflammatory, anticancer, and antihypertensive agents.

-

Materials Science: Biphenyl derivatives are known for their use in the development of liquid crystals and organic light-emitting diodes (OLEDs). The rigid structure and potential for π-π stacking interactions make this class of molecules interesting for the design of novel organic materials with specific electronic and optical properties.

Conclusion

This compound is a synthetically accessible biphenyl derivative with potential for a range of applications. Its molecular structure, characterized by the presence of ester and nitrile functional groups on a biphenyl framework, can be reliably synthesized via Suzuki-Miyaura coupling. The predicted spectroscopic data provide a clear roadmap for its structural confirmation. As research into novel therapeutics and materials continues, molecules like this compound serve as valuable building blocks for innovation.

References

-

Pharmaffiliates. This compound. [Link]

-

Royal Society of Chemistry. General procedure for Suzuki-Miyaura coupling. [Link]

-

University of Wisconsin. NMR Spectroscopy Data. [Link]

-

Brainly. Provide the IR spectrum analysis for methyl benzoate. [Link]

-

MassBank. methyl benzoate Mass Spectrum. [Link]

Sources

Physical and chemical properties of Methyl 3-(2-cyanophenyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 3-(2-cyanophenyl)benzoate (CAS No. 168618-65-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental protocols. The guide covers the compound's molecular structure, calculated physical properties, a proposed synthetic pathway via Suzuki-Miyaura coupling, and predicted spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). Furthermore, it offers detailed, step-by-step methodologies for the experimental determination of key physical properties and for acquiring spectroscopic data, underscoring the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

This compound is a biphenyl derivative featuring a methyl ester and a nitrile group. The biphenyl scaffold is a privileged structure in medicinal chemistry, often associated with a diverse range of biological activities. The presence of the cyano and methyl ester functionalities offers multiple points for synthetic modification, making it an intriguing candidate for library synthesis and as a precursor for more complex molecular architectures in drug discovery programs. This guide aims to provide a foundational understanding of this compound, facilitating its use in research and development.

Molecular and Physical Properties

A thorough understanding of the physical properties of a compound is fundamental to its application in research, particularly in areas such as formulation and assay development.

Molecular Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | Pharmaffiliates[1] |

| Synonym | methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate | Pharmaffiliates[1] |

| CAS Number | 168618-65-3 | Pharmaffiliates[1] |

| Molecular Formula | C₁₅H₁₁NO₂ | Pharmaffiliates[1] |

| Molecular Weight | 237.26 g/mol | Pharmaffiliates[1] |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)C2=CC=CC=C2C#N | (Predicted) |

| InChI Key | (Predicted) |

Physical Property Data

| Property | Predicted Value / Observation | Rationale and Experimental Context |

| Appearance | Expected to be a white to off-white solid. | Similar biphenyl compounds are typically crystalline solids at room temperature.[1] |

| Melting Point | Not available. | The melting point is a critical indicator of purity. A sharp melting point range (typically < 2°C) suggests high purity. A broad range often indicates the presence of impurities.[2] |

| Boiling Point | Not available. | Due to its relatively high molecular weight, it is expected to have a high boiling point and would likely be distilled under reduced pressure to prevent decomposition. |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | The aromatic nature of the biphenyl core and the presence of the methyl ester suggest solubility in moderately polar to nonpolar organic solvents. The lack of significant hydrogen bonding capability predicts poor water solubility.[3] |

Chemical Properties and Synthesis

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the biphenyl system, the methyl ester, and the nitrile.

Reactivity Profile

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Nitrile Chemistry: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

-

Aromatic System: The biphenyl rings can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the existing substituents.

Proposed Synthesis: Suzuki-Miyaura Coupling

A plausible and widely utilized method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide.

The synthesis of this compound can be envisioned through the coupling of methyl 3-bromobenzoate with (2-cyanophenyl)boronic acid.

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

This reaction is advantageous due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the starting materials.[6]

Spectroscopic and Chromatographic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. As experimental data for this compound is not widely available, the following sections provide predicted spectral data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents and the anisotropic effects of the aromatic rings.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 7.4 | m | 8H | Aromatic protons |

| ~3.9 | s | 3H | -OCH₃ |

Note: Predicted using online NMR prediction tools. Actual experimental values may vary.[7]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O (ester) |

| ~140 - 120 | Aromatic carbons |

| ~118 | -C≡N |

| ~52 | -OCH₃ |

Note: Predicted using online NMR prediction tools. Actual experimental values may vary.[8][9]

Predicted FT-IR Spectrum

Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~2230 - 2210 | C≡N stretch (nitrile) |

| ~1730 - 1715 | C=O stretch (ester) |

| ~1600 - 1450 | C=C stretch (aromatic) |

| ~1250 - 1100 | C-O stretch (ester) |

Note: Predicted based on typical functional group absorption ranges.

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): m/z = 237

-

Key Fragments:

-

m/z = 206 ([M-OCH₃]⁺)

-

m/z = 178 ([M-COOCH₃]⁺)

-

m/z = 151 (biphenyl fragment)

-

Experimental Protocols

The following protocols provide standardized procedures for the characterization of this compound.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the last solid melts (T₂). The melting range is T₁ - T₂.[10]

Determination of Solubility

Rationale: Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification, and analysis.

Procedure:

-

Add approximately 10-20 mg of the compound to a small test tube.

-

Add 1 mL of the test solvent (e.g., water, methanol, dichloromethane, hexanes) dropwise while vortexing.

-

Observe if the solid dissolves completely.

-

If the compound dissolves, it is classified as soluble. If it remains as a solid, it is insoluble. If some dissolves, it is sparingly soluble.

-

For a more quantitative assessment, a saturated solution can be prepared, and the concentration of the dissolved solid can be determined after filtration.[11][12]

NMR Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra with good resolution and signal-to-noise.

Procedure:

-

Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[13]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

Cap the NMR tube and wipe the outside before inserting it into the spectrometer.

Caption: Workflow for preparing a small molecule sample for NMR analysis.

Potential Applications in Drug Development

While specific biological activities for this compound have not been reported, its structural motifs are present in various pharmacologically active molecules. The biphenyl core is a common feature in angiotensin II receptor antagonists, and the nitrile group can act as a bioisostere for other functional groups or as a key interaction point with biological targets. This compound serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening in various therapeutic areas.

Conclusion

This technical guide provides a detailed overview of this compound, consolidating its known identifiers with predicted physical and chemical properties. The inclusion of a plausible synthetic route and detailed experimental protocols for characterization offers a practical resource for researchers. While a lack of extensive experimental data in the literature necessitates reliance on predictions for some properties, this guide establishes a solid foundation for future experimental work and application of this compound in synthetic and medicinal chemistry.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Emory University. Small molecule NMR sample preparation. (2023-08-29). [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Chemistry For Everyone. How To Determine Melting Point Of Organic Compounds?. (2025-01-31). [Link]

-

University of California, Riverside. NMR Sample Preparation. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent ?. (2024-05-28). [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Quora. How can you determine the solubility of organic compounds?. (2017-06-24). [Link]

-

University of Port-Harcourt. Solubility test for Organic Compounds. (2024-09-24). [Link]

-

Studylib. Melting Point Determination Lab Protocol. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Pasadena City College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PubChem. (2-Cyanophenyl)methyl 3-(diethylsulfamoyl)benzoate. [Link]

-

PubChem. Methyl 3-(cyanomethyl)benzoate. [Link]

-

University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

- Google Patents.

- Google Patents. Methyl 3-(cyanomethyl)

-

CASPRE. 13C NMR Predictor. [Link]

-

ResearchGate. Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters. (2025-08-06). [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (2025-08-07). [Link]

-

SciSpace. Methyl 3-(cyanomethyl)benzoate synthetic method. (2015). [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]

-

National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

-

World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

-

National Center for Biotechnology Information. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021-01-10). [Link]

-

Corin Wagen. Computational NMR Prediction: A Microreview. (2023-03-14). [Link]

-

Cheminfo.org. Predict 13C NMR spectra. [Link]

-

MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. [Link]

-

National Center for Biotechnology Information. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022-10-22). [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. [Link]

-

Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. [Link]

-

National Center for Biotechnology Information. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wwjmrd.com [wwjmrd.com]

- 7. PROSPRE [prospre.ca]

- 8. CASPRE [caspre.ca]

- 9. Visualizer loader [nmrdb.org]

- 10. byjus.com [byjus.com]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

An In-depth Technical Guide to the Solubility of Methyl 3-(2-cyanophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Unseen Hurdle in Synthesis and Development

In the landscape of pharmaceutical and materials science, the journey from a promising molecule to a viable product is fraught with challenges. Among the most fundamental, yet often underestimated, is solubility. This guide focuses on methyl 3-(2-cyanophenyl)benzoate (CAS No: 168618-65-3), a biphenyl carboxylate derivative with potential applications as a key intermediate in the synthesis of complex organic molecules.[1][2][3][4] While specific public domain data on its solubility is scarce, this document serves as a comprehensive manual, providing the theoretical underpinnings and practical methodologies to empower researchers to predict, determine, and modulate its solubility. Understanding the solubility of a compound like this compound is paramount for its effective use in reaction media, for purification processes such as crystallization, and for the formulation of downstream products.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 168618-65-3 | [1][2][3] |

| Molecular Formula | C₁₅H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 237.26 g/mol | [1] |

| Appearance | Not explicitly stated; likely a solid at room temperature based on similar aromatic compounds. | N/A |

Theoretical Framework: Deconstructing Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.

Molecular Structure and Polarity

The structure of this compound—an ester with a biphenyl-like core and a cyano group—suggests a molecule with moderate polarity. The ester and cyano functionalities introduce polar characteristics, while the two phenyl rings contribute to its nonpolar nature. The overall polarity is a balance of these features.

Intermolecular Forces at Play

-

Dipole-Dipole Interactions: The ester and cyano groups possess significant dipole moments, allowing for dipole-dipole interactions with polar solvents.

-

London Dispersion Forces: The aromatic rings are the primary sites for London dispersion forces, which will be the dominant interaction with nonpolar solvents.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the oxygen atoms of the ester group and the nitrogen atom of the cyano group. It does not, however, have a hydrogen bond donor.

The interplay of these forces dictates the compound's solubility in different media. It is expected to exhibit limited solubility in water and higher solubility in organic solvents of intermediate polarity.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[5][6] This method ensures that the solid compound is in equilibrium with its saturated solution.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After separation of the undissolved solid, the concentration of the solute in the clear supernatant is determined analytically.

Detailed Protocol

-

Preparation:

-

Ensure the this compound is of high purity.

-

Use high-purity solvents.

-

Select appropriate glass vials with tight-fitting caps.

-

-

Procedure:

-

Add an excess of this compound to a series of vials. A preliminary test can help estimate the amount needed to ensure saturation.[7]

-

Pipette a precise volume of the desired solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical applications).[8]

-

Agitate the vials for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.[8][9]

-

-

Sample Separation:

-

Allow the vials to stand at the same constant temperature to let the undissolved solid settle.

-

Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at the experimental temperature.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) that does not adsorb the compound.

-

-

-

Analysis:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A calibration curve with standards of known concentrations must be prepared.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances. A calibration curve is also required.

-

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).

-

It is crucial to report the temperature at which the solubility was determined.

-

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 001chemical.com [001chemical.com]

- 4. guidechem.com [guidechem.com]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. scielo.br [scielo.br]

- 9. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Spectroscopic Profile of Methyl 3-(2-cyanophenyl)benzoate

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of Methyl 3-(2-cyanophenyl)benzoate (CAS Number: 168618-65-3).[1] As a biphenyl derivative, this compound holds significant interest for researchers in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules.[2] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and quality control during synthesis and subsequent applications.

Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on a comprehensive, predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and supported by data from analogous structures.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a molecular formula of C₁₅H₁₁NO₂ and a molecular weight of 237.26 g/mol .[1] The structure features a methyl benzoate core with a cyanophenyl substituent at the 3-position. This arrangement dictates a complex and informative spectroscopic profile, which is invaluable for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and assignable signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex in the aromatic region due to the presence of two substituted benzene rings. The signals will likely appear as multiplets resulting from complex spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | 3.90 - 4.00 | Singlet | 3H |

| Aromatic Protons | 7.40 - 8.30 | Multiplets | 8H |

-

Rationale for Predictions: The chemical shifts of aromatic protons in substituted benzoates are well-documented.[3][4] The electron-withdrawing nature of the ester and cyano groups will cause the aromatic protons to be deshielded, shifting their signals downfield. The methyl protons of the ester group are expected to appear as a sharp singlet in the range of 3.90-4.00 ppm, a characteristic chemical shift for methyl benzoates.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton of the molecule. We anticipate a total of 15 distinct carbon signals, assuming no accidental signal overlap.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 52.0 - 53.0 |

| C≡N | 115.0 - 120.0 |

| Aromatic C-H | 125.0 - 135.0 |

| Aromatic Quaternary C | 130.0 - 145.0 |

| C=O (Ester) | 165.0 - 167.0 |

-

Rationale for Predictions: The chemical shifts are predicted based on established ranges for substituted benzenes and benzoates.[3] The ester carbonyl carbon is expected to be the most downfield signal, typically appearing around 166.0 ppm. The nitrile carbon will have a characteristic shift in the 115.0-120.0 ppm region. The aromatic carbons will span a wide range, with the carbons directly attached to the electron-withdrawing groups being more deshielded. The methyl carbon of the ester group will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its key functional groups.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (-OCH₃) | Stretch | 2960 - 2850 | Medium |

| C≡N (Nitrile) | Stretch | 2230 - 2210 | Sharp, Medium |

| C=O (Ester) | Stretch | 1730 - 1715 | Strong, Sharp |

| C-O (Ester) | Stretch | 1300 - 1100 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

-

Rationale for Predictions: The predicted absorption bands are based on well-established correlation tables for IR spectroscopy.[5] The most prominent peaks will be the strong, sharp carbonyl stretch of the ester group and the sharp, medium intensity nitrile stretch. The presence of aromatic rings will be confirmed by the C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 237 | Molecular Ion |

| [M - OCH₃]⁺ | 206 | Loss of the methoxy group |

| [M - COOCH₃]⁺ | 178 | Loss of the carbomethoxy group |

| [C₆H₄CN]⁺ | 102 | Cyanophenyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

-

Rationale for Predictions: The molecular ion peak [M]⁺ is expected at an m/z of 237, corresponding to the molecular weight of the compound. Common fragmentation pathways for methyl benzoates involve the loss of the methoxy group (•OCH₃) or the entire carbomethoxy group (•COOCH₃). The biphenyl linkage may also cleave to produce fragments corresponding to the individual substituted phenyl rings.

Experimental Protocols

For researchers who wish to acquire experimental data for this compound, the following are generalized protocols for each spectroscopic technique.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence should be used to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. If the sample is an oil, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

-